7-Carboxylumichrome
Description
7-Carboxylumichrome is a naturally occurring compound identified as a biochemical marker in cornflower (Centaurea cyanus) honey. It is structurally related to lumichrome, a derivative of riboflavin (vitamin B₂), but distinguished by the addition of a carboxylic acid functional group. This modification enhances its polarity and solubility, making it a critical identifier in distinguishing cornflower honey from other unifloral varieties. Its presence, alongside lumichrome and other ionol derivatives, underscores its role in agricultural and medicinal research, particularly in natural product authentication and therapeutic applications .
Properties
CAS No. |
84869-38-5 |
|---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
8-methyl-2,4-dioxo-1H-benzo[g]pteridine-7-carboxylic acid |
InChI |
InChI=1S/C12H8N4O4/c1-4-2-6-7(3-5(4)11(18)19)13-8-9(14-6)15-12(20)16-10(8)17/h2-3H,1H3,(H,18,19)(H2,14,15,16,17,20) |
InChI Key |
BUKILAJXCZPPQT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C(=O)O)N=C3C(=N2)NC(=O)NC3=O |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)N=C3C(=N2)NC(=O)NC3=O |
Other CAS No. |
84869-38-5 |
Synonyms |
7-carboxylumichrome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lumichrome
- Structural Relationship : Lumichrome (C₁₂H₁₀N₄O₂) lacks the carboxylic acid group present in 7-carboxylumichrome, resulting in differences in polarity and reactivity.
- Functional Role : Both compounds serve as markers in cornflower honey, but this compound’s carboxyl group improves its utility in chromatographic separation and quantification. Lumichrome is more prevalent in biological systems, functioning as a photodegradation product of riboflavin .
- Analytical Differentiation :
7-Chloro-1H-indole-2-carboxylic Acid
- Structural Contrast: While both compounds contain a carboxylic acid moiety, 7-chloro-1H-indole-2-carboxylic acid (C₉H₆ClNO₂) features an indole ring system with a chlorine substituent, unlike the lumichrome-derived tricyclic structure of this compound.
- Applications : The indole derivative is primarily a synthetic intermediate in pharmaceuticals, whereas this compound is a natural product marker. Their divergent roles highlight the influence of core structure on biological activity .
Other Brominated Carboxylic Acids (e.g., 7-Bromoisoquinoline-4-carboxylic Acid)
- Key Differences: Brominated analogs, such as 7-bromoisoquinoline-4-carboxylic acid, are synthetic compounds used in catalytic reactions or as ligands. Their halogen substituents confer distinct electronic properties, reducing solubility in aqueous systems compared to this compound .
Analytical and Spectral Data Comparison
Table 1: Comparative Properties of this compound and Analogous Compounds
Research Implications and Challenges
However, its low natural abundance necessitates highly sensitive detection methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), to distinguish it from co-eluting compounds like lumichrome . Structural analogs, such as halogenated carboxylic acids, face challenges in synthetic reproducibility, as noted in studies requiring strict chromatographic validation (e.g., dual-solvent HPLC systems) .
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